3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile
Overview
Description
3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile is an organic compound that features a dimethylamino group, a chlorobenzoyl group, and an acrylonitrile moiety
Preparation Methods
The synthesis of 3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile typically involves the reaction of 3-chlorobenzoyl chloride with dimethylamine and acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile can be compared with other similar compounds, such as:
3-(Dimethylamino)-2-(4-chlorobenzoyl)acrylonitrile: This compound has a similar structure but with the chlorine atom in the para position.
3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile: This compound features a fluorine atom instead of chlorine.
3-(Dimethylamino)-2-(3-bromobenzoyl)acrylonitrile: This compound has a bromine atom in place of chlorine.
The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and potential applications. The presence of the dimethylamino group and the chlorobenzoyl group provides distinct chemical properties that can be exploited in various research and industrial contexts.
Properties
IUPAC Name |
(E)-2-(3-chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-15(2)8-10(7-14)12(16)9-4-3-5-11(13)6-9/h3-6,8H,1-2H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQJHOLJTUPBGU-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562895 | |
Record name | (2E)-2-(3-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-08-5 | |
Record name | (2E)-2-(3-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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